trans-4-(Aminomethyl)cyclohexanecarboxamide
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Overview
Description
Flavin adenine dinucleotide is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is a derivative of riboflavin (vitamin B2) and plays a crucial role in biological oxidation-reduction reactions. Flavin adenine dinucleotide can exist in multiple redox states, including the fully oxidized form (quinone), the semiquinone form, and the fully reduced form (hydroquinone) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide is synthesized through the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylylation of flavin mononucleotide. The process involves two main enzymes: riboflavin kinase and flavin mononucleotide adenylyltransferase .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide typically involves microbial fermentation. Various species of bacteria, actinomycetes, molds, and yeasts are screened for their ability to produce flavin adenine dinucleotide from flavin mononucleotide and adenine monophosphate .
Chemical Reactions Analysis
Types of Reactions
Flavin adenine dinucleotide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Flavin adenine dinucleotide can accept or donate electrons, making it a versatile coenzyme in redox reactions.
Substitution Reactions: In some cases, flavin adenine dinucleotide can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Oxidizing Agents: Flavin adenine dinucleotide can be oxidized by various oxidizing agents, including molecular oxygen and hydrogen peroxide.
Reducing Agents: It can be reduced by agents such as sodium dithionite and reduced nicotinamide adenine dinucleotide phosphate.
Major Products
Scientific Research Applications
Flavin adenine dinucleotide has numerous scientific research applications across various fields:
Mechanism of Action
Flavin adenine dinucleotide exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting or donating electrons and protons. The molecular targets of flavin adenine dinucleotide include enzymes such as succinate dehydrogenase, α-ketoglutarate dehydrogenase, and pyruvate dehydrogenase . These enzymes are involved in critical metabolic pathways, including the citric acid cycle and electron transport chain .
Comparison with Similar Compounds
Flavin adenine dinucleotide is similar to other flavin derivatives, such as flavin mononucleotide and riboflavin. it is unique in its ability to participate in a broader range of redox reactions and its role as a coenzyme for a wider variety of enzymes .
Similar Compounds
Properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILLSRLAWUTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.